Sodium pentadecyl sulfate

Description

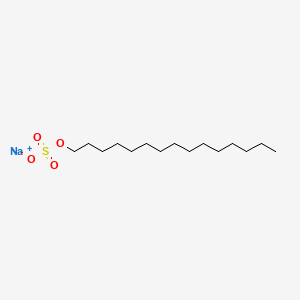

Structure

3D Structure of Parent

Properties

CAS No. |

13393-71-0 |

|---|---|

Molecular Formula |

C15H32NaO4S |

Molecular Weight |

331.5 g/mol |

IUPAC Name |

sodium;pentadecyl sulfate |

InChI |

InChI=1S/C15H32O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-20(16,17)18;/h2-15H2,1H3,(H,16,17,18); |

InChI Key |

CFQGYTYFPUIIGL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization of Sodium Pentadecyl Sulfate

Precursor Synthesis and Derivatization Approaches

Synthesis of Pentadecanol and Related Alkyl Precursors

The industrial production of 1-pentadecanol (B150567) often involves proprietary methods such as the hydroformylation of C14 olefins. wikipedia.org Alternative synthetic routes have also been developed, offering flexibility in starting materials and reaction pathways.

One common laboratory and industrial approach involves the reduction of pentadecanoic acid or its esters. For instance, pentadecan-2-one can be reduced using agents like sodium borohydride (B1222165) or lithium aluminum hydride to yield 2-pentadecanol. Another method starts from myristic acid (a C14 fatty acid), which is converted to pentadecanoic nitrile and then reduced to form 1-pentadecanol. chemicalbook.com

More complex syntheses have also been described, such as the process starting from cyclododecanone (B146445) and acyl chlorides to build the long carbon chain. google.comgoogle.com Additionally, biotechnological routes involving the fungal oxidation of pentadecane (B166386) by Candida strains have been shown to produce both pentadecanol and pentadecanoic acid. wikipedia.org A summary of various synthetic precursors and methods for long-chain alcohols is presented below.

Table 1: Selected Synthetic Routes for Pentadecanol and Related Precursors

| Starting Material(s) | Reagents/Process | Product | Reference(s) |

| C14 Olefins | Hydroformylation (e.g., Shell process) | 1-Pentadecanol | wikipedia.org |

| Pentadecanoic acid / Esters | Hydrogenation | Pentadecanol | |

| Pentadecan-2-one | Sodium borohydride or Lithium aluminum hydride | 2-Pentadecanol | |

| Myristic acid | Conversion to nitrile, then reduction | 1-Pentadecanol | chemicalbook.com |

| Pentadecane | Fungal oxidation (Candida sp.) | Pentadecanol | wikipedia.org |

| Methanol (B129727) and Olefins | Tandem catalysis (Mn and Rh complexes) | Long-chain alcohols | mpg.de |

Methodologies for Sulfation Reactions

The conversion of pentadecanol to sodium pentadecyl sulfate (B86663) is achieved through sulfation, which introduces the sulfate group, followed by neutralization. The choice of sulfating agent and reaction conditions significantly impacts the product's quality and yield.

Direct sulfation involves reacting the alcohol with a strong sulfating agent. The most common industrial methods utilize sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H). smolecule.com

The reaction with sulfur trioxide is typically performed in a continuous reactor, such as a falling film reactor, at temperatures between 30-60°C. saapedia.org This reaction is highly exothermic and rapid, necessitating careful control to prevent charring and the formation of impurities. scispace.comgoogle.com To manage the reaction's intensity, sulfur trioxide can be used in a vaporized form, diluted with an inert gas like air or nitrogen, or used undiluted under subatmospheric pressure. google.com

Chlorosulfonic acid is another powerful sulfating agent that reacts quickly and completely with long-chain alcohols. veolianorthamerica.comlsu.edu It is often considered a more moderate reagent than sulfur trioxide, leading to good yields and better product color. veolianorthamerica.com The reaction is typically followed by neutralization with an alkali, such as sodium hydroxide, to form the final sodium alkyl sulfate salt. google.comwikipedia.org

To circumvent the harshness and potential side reactions associated with strong, direct sulfating agents, several alternative methods have been developed. These often involve the use of sulfur trioxide complexes, which are milder and more selective. nih.govnih.gov

Commonly used complexes include sulfur trioxide-amine adducts, such as SO₃-pyridine and SO₃-trimethylamine. nih.govresearchgate.net These reagents are particularly useful for sulfating sensitive molecules, as they minimize degradation and simplify purification. nih.govnih.gov A simple and efficient method for synthesizing secondary alkyl sulfate esters involves sulfating the sodium alkoxide of the parent alcohol with a triethylamine-SO₃ complex, which provides good yields even for long-chain alcohols. nih.gov

Sulfamic acid (H₂NSO₃H) represents another alternative, although it is less reactive than other agents. nih.govresearchgate.net Its reactivity with long-chain primary alcohols can be poor, but the use of catalysts like pyridine (B92270), urea, or amides can significantly improve the reaction outcome. nih.govgoogle.com For example, using urea-modified sulfuric acid at elevated temperatures (100-140°C) has been shown to be an effective sulfation method. google.com

Table 2: Comparison of Sulfating Agents for Alcohol Sulfation

| Sulfating Agent | Typical Reaction Conditions | Advantages | Disadvantages | Reference(s) |

| Sulfur Trioxide (SO₃) | 30-60°C, continuous reactor | High reactivity, cost-effective | Highly exothermic, potential for side reactions and charring | scispace.comgoogle.com |

| Chlorosulfonic Acid (ClSO₃H) | 0-10°C or higher | Rapid and complete reaction, good yields, less harsh than SO₃ | Corrosive, produces HCl byproduct | veolianorthamerica.comlsu.edugoogle.com |

| SO₃-Amine Complexes | Room temperature or slightly elevated | Mild reaction, high selectivity, fewer side reactions | Higher cost, requires complex preparation | nih.govnih.govresearchgate.net |

| Sulfamic Acid (H₂NSO₃H) | 100-140°C, often with catalyst | Useful for sensitive substrates when other agents fail | Low reactivity, may require catalysts, can give poor yields | nih.govresearchgate.netgoogle.com |

Direct Sulfation Techniques

Reaction Kinetics and Mechanistic Investigations in Synthesis

Understanding the kinetics and mechanism of the sulfation reaction is essential for optimizing process parameters, maximizing product yield, and minimizing the formation of unwanted byproducts.

Elucidation of Reaction Conditions and Catalytic Influence

The rate of the sulfation reaction is highly dependent on the concentration of the reactants, temperature, and the presence of catalysts. Studies on the esterification of alcohols with sulfuric acid show that the rate constants increase significantly with higher acid concentrations. oberlin.edu The mechanism for the sulfation of primary alcohols like pentadecanol is generally considered to proceed without the formation of a carbonium ion intermediate, which helps to avoid side reactions like skeletal rearrangement. acs.org

Catalysis plays a crucial role, particularly when using milder sulfating agents. As mentioned, amides and organic bases like pyridine can catalyze sulfation with sulfamic acid. nih.govgoogle.com In some advanced applications, catalysts like diarylborinic acids can be used to achieve site-selective sulfation when multiple hydroxyl groups are present, although this is less relevant for a simple mono-alcohol like pentadecanol. nih.gov The structure of the alcohol itself also influences reactivity; factors such as chain length and hydrophobicity can affect the efficiency of the sulfation reaction. acs.org Careful control over these conditions and the choice of catalyst are paramount for the successful and efficient synthesis of sodium pentadecyl sulfate.

Hydrolytic Behavior and Stability during Synthesis

The stability of this compound is a critical factor during its synthesis and storage. Like other alkyl sulfates, it is susceptible to hydrolysis, particularly under acidic conditions, which can impact the yield and purity of the final product.

The hydrolysis of this compound involves the cleavage of the sulfate ester bond, yielding pentadecanol and sulfuric acid. This reaction is catalyzed by strong acids and is typically accelerated at elevated temperatures. The general mechanism involves the protonation of the sulfate group, followed by nucleophilic attack by water, leading to the release of the alcohol. rsc.org

The rate of hydrolysis is influenced by several factors, including pH, temperature, and the concentration of the surfactant itself. Studies on similar long-chain alkyl sulfates, such as sodium dodecyl sulfate (SDS), have shown that the hydrolysis rate is significantly faster in acidic solutions compared to neutral or alkaline conditions. wiley.comiiserpune.ac.in The aggregation of surfactant molecules into micelles can also influence the hydrolysis kinetics. wiley.com For instance, the acid-catalyzed hydrolysis of SDS is accelerated above its critical micelle concentration (CMC). wiley.com

The stability of alkyl sulfates generally increases with the length of the alkyl chain. Therefore, this compound is expected to be more resistant to hydrolysis compared to shorter-chain homologs like sodium dodecyl sulfate. However, prolonged exposure to acidic conditions or high temperatures during synthesis and processing should be avoided to minimize the formation of undesirable by-products such as pentadecanol. lclane.net The presence of the alcohol impurity can affect the foaming and detergency properties of the final product and may necessitate additional purification steps. lclane.net

Table 1: Factors Influencing Hydrolysis of this compound

| Factor | Effect on Hydrolysis Rate | Reference |

| Low pH (Acidic Conditions) | Increases | wiley.com |

| High Temperature | Increases | |

| Increased Alkyl Chain Length | Decreases | |

| Micelle Formation | Can accelerate acid-catalyzed hydrolysis | wiley.com |

Scale-Up Considerations and Industrial Production Research

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that require careful consideration of reactor design, process control, and efficiency optimization.

Continuous Reactor Design and Process Control

For the industrial production of this compound, continuous processes are generally favored over batch processes due to their potential for higher throughput, better product consistency, and improved safety. Falling film reactors are commonly employed for the sulfation of long-chain alcohols like pentadecanol. smolecule.com In this type of reactor, a thin film of the liquid alcohol flows down the inner walls of a tube while reacting with a co-current stream of a sulfonating agent, typically sulfur trioxide (SO₃) diluted with dry air. chemithon.comsaapedia.org

The use of a falling film reactor offers several advantages, including excellent heat and mass transfer characteristics, which are crucial for controlling the highly exothermic sulfation reaction. chemithon.com Precise control of the reaction temperature, typically between 30-60°C, is essential to prevent side reactions and product degradation. smolecule.com The molar ratio of the reactants must also be tightly controlled to ensure complete sulfation of the alcohol and to minimize the formation of by-products. chemithon.comenviro.wiki

Process control in a continuous sulfonation plant involves the careful monitoring and adjustment of several key parameters, including reactant feed rates, reaction temperature, and the concentration of the SO₃ gas stream. chemithon.comgoogle.com Advanced instrumentation and control systems are necessary to maintain these parameters within their optimal ranges to ensure high product quality and operational safety. chemithon.com

Efficiency and Yield Optimization Strategies

Optimizing the efficiency and yield of this compound production is a primary goal in industrial settings. This involves maximizing the conversion of the starting material, pentadecanol, while minimizing waste and energy consumption.

Several strategies can be employed to enhance the efficiency and yield:

Molar Ratio Control: Maintaining a precise molar ratio of sulfur trioxide to pentadecanol is critical. An excess of SO₃ can lead to the formation of undesirable by-products and color degradation, while an insufficient amount will result in incomplete conversion of the alcohol. chemithon.comenviro.wiki

Temperature Management: Effective heat removal is necessary to control the exothermic reaction and prevent thermal degradation of the product. chemithon.com

Reaction Time: In a continuous process, the residence time of the reactants in the reactor must be sufficient to allow for complete reaction. nih.gov

Neutralization: Following the sulfation reaction, the resulting alkyl sulfuric acid is immediately neutralized with an alkali, typically sodium hydroxide, to form the stable this compound salt. smolecule.com The neutralization conditions, such as pH and temperature, must be carefully controlled to prevent hydrolysis of the product. softbeam.net

Recent research has also explored the use of machine learning and high-throughput screening to optimize surfactant production processes. nih.gov These data-driven approaches can help to identify the optimal reaction conditions for maximizing yield and product quality. nih.govsci-hub.senih.gov

Purification and Isolation Techniques for this compound

After synthesis and neutralization, the crude this compound solution contains various impurities that must be removed to obtain a product of the desired purity. These impurities can include unreacted alcohol, inorganic salts (such as sodium sulfate), and other by-products.

Advanced Separation Methods

A variety of advanced separation methods can be employed for the purification of surfactants like this compound.

Chromatography: High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and quantification of surfactants. alfachemic.com For preparative-scale purification, techniques like reversed-phase chromatography can be used to separate the desired product from impurities based on differences in their hydrophobicity. researchgate.net

Foam Fractionation: This technique takes advantage of the surface-active properties of surfactants. By bubbling a gas through the surfactant solution, the surfactant molecules adsorb to the gas-liquid interface and are carried upwards with the foam, effectively separating them from non-surface-active impurities. acs.org

Membrane Filtration: Techniques such as ultrafiltration and nanofiltration can be used to separate surfactants from smaller molecules like inorganic salts. The choice of membrane is critical and depends on the molecular weight cut-off and the specific properties of the surfactant and impurities.

Crystallization: In some cases, the product can be purified by crystallization from a suitable solvent. This method relies on the difference in solubility between the this compound and the impurities at different temperatures. google.com

Removal of Impurities and By-products

The primary impurities of concern in the production of this compound are unreacted pentadecanol and sodium sulfate, which is formed during the neutralization step.

Removal of Unreacted Alcohol: Unreacted pentadecanol can be removed by solvent extraction. For instance, the crude product can be washed with a solvent in which the alcohol is soluble but the this compound is not. google.com Evaporation techniques can also be used to remove residual volatile alcohols.

Removal of Inorganic Salts: The removal of sodium sulfate is a common challenge in surfactant purification. One method involves dissolving the crude product in a solvent system, such as an ethanol-water mixture, where the surfactant is soluble but the inorganic salt has limited solubility, allowing it to be filtered off. google.com The solubility of sodium sulfate is highly dependent on the solvent composition and temperature. google.com Another approach involves acidification of the solution to convert carbonate impurities to sulfate, followed by alkalinization and crystallization of the sodium sulfate. wipo.int

The selection of the most appropriate purification strategy depends on the desired final purity of the this compound and the economic feasibility of the process.

Residual Alcohol and Sulfuric Acid Removal

The purification of crude this compound is a critical step to remove unreacted starting materials and byproducts, primarily residual 1-pentadecanol and excess sulfuric acid. The presence of these impurities can significantly alter the surfactant's properties. Several methods are employed to achieve high purity.

A common approach involves solvent extraction. In one patented method, after neutralization of the reaction mixture, the ether layer containing the product is separated and extracted with a mixture of methanol and water to remove unsulfated alcohol. google.com The unreacted alcohol can also be recovered by evaporating the ether layer. google.com Another established technique for sodium alkyl sulfates involves extraction with petroleum ether to remove uncombined alcohols. usp.org For industrial processes involving secondary alkyl sulfates, unreacted olefin and secondary alcohol, which can constitute a significant portion of the initial olefin, are typically removed through solvent extraction. google.com

Water washing is a primary method for removing residual sulfuric acid. This deacidification step can be performed on the sulfation reaction product before neutralization. google.comgoogle.com In some processes, the addition of water to the reaction mixture causes a phase separation between the desired sulfonic acid and the diluted sulfuric acid, allowing for its removal. chemithon.com Desalination to remove inorganic salts, such as sodium sulfate formed during neutralization, can be achieved by using ethanol (B145695) in a Soxhlet extractor over an extended period. google.com

The table below summarizes various laboratory and industrial methods for the removal of these key impurities.

| Impurity | Removal Method | Details | Source(s) |

| Residual Alcohol | Solvent Extraction (Methanol/Water) | The product layer is extracted with an equal-quantity mixture of methanol and water. | google.com |

| Residual Alcohol | Solvent Extraction (Petroleum Ether) | The crude product is dissolved and extracted with multiple portions of petroleum ether. | usp.org |

| Residual Alcohol | Solvent Extraction (Various) | A Soxhlet extractor is used with solvents like sherwood oil, heptane, or ether after an initial desalination step. | google.com |

| Sulfuric Acid | Water Washing (Deacidification) | The sulfation reaction product is washed with water to remove unconverted sulfuric acid before neutralization. | google.com |

| Sulfuric Acid / Inorganic Salts | Phase Separation | Water is added to the reaction mixture, causing the diluted sulfuric acid to separate as a distinct phase. | chemithon.com |

| Inorganic Salts (e.g., Sodium Sulfate) | Recrystallization / Desalination | The crude product is treated with 95%-100% ethanol in a Soxhlet apparatus for 2-4 days. | google.com |

Surfactant Impurity Mitigation

Beyond residual reactants, the synthesis of this compound can generate other impurities that are structurally similar to the target compound, complicating their removal. These include isomers, homologs, and other sulfated species.

A significant impurity in some sulfation processes is the formation of dialkyl sulfates. google.com These are typically managed through a saponification step, where the mixture is heated in the presence of a base. This process converts the dialkyl sulfates into an equimolar mixture of the desired secondary alkyl sulfate salt and a secondary alcohol, which can then be removed. google.comgoogle.com

The purity of the starting alcohol is paramount to prevent a mixture of homologs in the final product. google.com Commercial production often uses mixtures of fatty alcohols (e.g., C12-C18 alcohols), resulting in a product that is a blend of sodium alkyl sulfates with different chain lengths, rather than a single compound like this compound. wikipedia.orgcymitquimica.com To synthesize a high-purity, single-chain-length product, it is essential to start with a highly purified fatty alcohol, such as one showing a single peak in gas chromatography. google.com

Recrystallization is a powerful technique for achieving high purity. After initial extraction steps to remove alcohol and inorganic salts, recrystallizing the product from 95%-100% ethanol one to three times can effectively remove remaining impurities, yielding a product with purity exceeding 99.5%. google.com

The table below outlines common impurities and the methods used to mitigate them.

| Impurity Type | Specific Example(s) | Mitigation Strategy | Source(s) |

| Unreacted Raw Material | 1-Pentadecanol | Solvent extraction (e.g., petroleum ether, heptane). | usp.orggoogle.com |

| Inorganic Salts | Sodium Sulfate | Desalination with ethanol; recrystallization. | google.com |

| Sulfation Byproducts | Dialkyl sulfates | Saponification (hydrolysis with a base). | google.comgoogle.com |

| Homologs | Sodium dodecyl sulfate, Sodium tetradecyl sulfate, etc. | Use of high-purity single-chain-length starting alcohol; Recrystallization. | google.comwikipedia.org |

Impact of Purification on Compound Purity and Performance

The purity of this compound has a profound impact on its physicochemical properties and performance, particularly in applications sensitive to surface activity. The presence of even minute quantities of impurities can lead to inaccurate measurements of fundamental surfactant properties.

One of the most significant impurities is unreacted alcohol. google.com Because residual long-chain alcohols are highly surface-active, their presence can cause a pronounced minimum in the surface tension versus concentration curve. google.com The appearance of this minimum complicates, and can invalidate, the determination of the critical micelle concentration (CMC), a key parameter defining a surfactant's efficiency. google.com A Chinese patent details a purification process involving desalination, dealcoholysis, and recrystallization that successfully eliminates this minimum from the surface tension curve, indicating the removal of surface-active impurities to a level below that of commercially available high-purity reagents. google.com

High purity is essential for research and for specific technical applications. For instance, in biochemistry and molecular biology, highly purified sodium alkyl sulfates are required for techniques like SDS-polyacrylamide gel electrophoresis to ensure accurate protein separation. google.com Similarly, in capillary electrophoresis, the use of longer-chain, high-purity alkyl sulfates like this compound can improve protein peak separation and purity determination compared to standard sodium dodecyl sulfate (SDS). google.com For fundamental studies of surface chemistry, such as the investigation of adsorption at interfaces, the use of surfactants purified by methods like recrystallization is crucial to obtain reliable and reproducible data. acs.orgdiva-portal.org

The following table illustrates the effects of purification on the final product's characteristics and performance.

| Parameter | Unpurified Product | Purified Product (>99.5%) | Impact of Purification | Source(s) |

| Purity | Contains unreacted alcohol, inorganic salts, and homologs. | Purity exceeds 99.5%. | Significantly reduces or eliminates impurities. | google.com |

| Surface Tension vs. Concentration Curve | Exhibits a minimum near the CMC. | The minimum is eliminated. | Allows for accurate determination of the critical micelle concentration (CMC). | google.com |

| Performance in Analysis | May cause artifacts or poor resolution in electrophoresis. | Improves peak separation and accuracy in protein analysis. | Enhances reliability and resolution in analytical techniques. | google.comgoogle.com |

| Suitability for Research | Unreliable for fundamental surface chemistry studies. | Considered a high-purity reagent suitable for academic research. | Provides accurate and reproducible data for scientific investigation. | acs.orgdiva-portal.org |

Fundamental Research on the Surfactant Behavior of Sodium Pentadecyl Sulfate

Micellization Phenomena and Critical Micelle Concentration (CMC) Studies

A key characteristic of any surfactant is the critical micelle concentration (CMC), which is the specific concentration above which surfactant molecules spontaneously aggregate to form micelles. wikipedia.orgjsirjournal.com Below the CMC, sodium pentadecyl sulfate (B86663) molecules exist primarily as individual monomers in the solution or adsorb at interfaces. jsirjournal.comaip.org Once the CMC is reached, the system's free energy is lowered by the formation of micelles, where the hydrophobic tails are sequestered from the water, and any additional surfactant added to the solution will preferentially form more micelles. wikipedia.org

The CMC is a crucial parameter for understanding and utilizing the properties of a surfactant. A simulation study on the self-assembly of linear sodium alkyl sulfates reported an experimental CMC value for sodium pentadecyl sulfate (SPS), as shown in the table below. wikipedia.org

| Surfactant | Chemical Formula | Abbreviation | CMC (mmol/L) |

|---|---|---|---|

| Sodium Dodecyl Sulfate | C₁₂H₂₅OSO₃Na | SDS | 8.3 researchgate.net |

| This compound | C₁₅H₃₁OSO₃Na | SPS | 1.1 wikipedia.org |

For ionic surfactants like this compound, the relationship between CMC and temperature is typically not linear, often exhibiting a "U-shaped" curve with a minimum CMC at a specific temperature. nailib.comacs.org This behavior results from two competing thermodynamic effects. nailib.com At lower temperatures, an increase in temperature generally promotes micellization by disrupting the structured water molecules surrounding the hydrophobic alkyl chains, a process that is entropically favorable. aatbio.com This leads to a decrease in the CMC. acs.org However, beyond a certain temperature (the minimum point of the U-curve), a further increase in temperature can disrupt the hydration of the hydrophilic sulfate headgroups, making micelle formation less favorable and thus increasing the CMC. nih.gov

The addition of electrolytes, such as simple salts like sodium chloride, has a significant effect on the micellization of ionic surfactants. For this compound, the presence of additional counterions (e.g., Na⁺) in the solution helps to screen the electrostatic repulsion between the negatively charged sulfate headgroups of the surfactant monomers. nih.govpharmacy180.com This reduction in repulsion lowers the energy barrier for aggregation, causing a decrease in the CMC. aip.org The effectiveness of the electrolyte in lowering the CMC can depend on the identity of the counterion; for instance, for anionic surfactants, divalent cations (like Mg²⁺) are generally more effective at lower concentrations than monovalent cations (like Na⁺ or K⁺). researchgate.net

The composition of the solvent system can significantly alter the micellization process. The addition of organic substances to an aqueous solution of this compound can either increase or decrease the CMC, depending on the nature of the additive. aip.org For example, adding short-chain alcohols can increase the CMC because they can increase the solubility of the individual surfactant monomers in the bulk solution, making aggregation less favorable. Conversely, some additives can be incorporated into the micelles, affecting their size, shape, and stability. Additives like urea, which are known to disrupt the hydrogen-bonding structure of water, can also lead to an increase in the CMC. nih.gov Studies on the closely related sodium pentadecyl sulfonate have shown that its aggregation behavior is influenced by the presence of copolymers. umcs.pl

The spontaneous formation of micelles is a thermodynamically driven process governed by changes in Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m). ajchem-a.com The process is spontaneous, which requires the Gibbs free energy of micellization to be negative. ajchem-a.com

The thermodynamic parameters of micellization can be determined from the temperature dependence of the CMC. nih.gov

Gibbs Free Energy (ΔG°m): A negative ΔG°m indicates that micelle formation is a spontaneous process. ajchem-a.com It is calculated from the CMC value.

Enthalpy (ΔH°m): The enthalpy change reflects the heat absorbed or released during micellization. For many ionic surfactants, this process can be endothermic at lower temperatures and become exothermic at higher temperatures.

Entropy (ΔS°m): The entropy change is often the primary driving force for micellization in aqueous solutions, a phenomenon known as the hydrophobic effect. ajchem-a.com The ordering of water molecules around the individual hydrophobic chains of the surfactant monomers creates a low-entropy state. ajchem-a.com When these chains are sequestered inside the micelle, the structured water molecules are released into the bulk solution, resulting in a large, positive change in entropy that favors micelle formation. aatbio.com

While specific calorimetric data for this compound (n=15) is not abundant, a 2013 study on the sodium alkyl sulfate (SCnS) homologous series provided empirical equations to calculate the thermodynamic parameters at 298.15 K (25 °C) based on the number of carbon atoms (n) in the alkyl chain.

The equations are:

ΔH°m / kJ mol⁻¹ = 21.3 - 1.7n

ΔG°m / kJ mol⁻¹ = 0.2 - 3.1n

TΔS°m / kJ mol⁻¹ = 21.1 + 1.4n

Using these equations for this compound (n=15), the calculated thermodynamic parameters are presented below.

| Thermodynamic Parameter | Calculated Value for this compound (kJ/mol) |

|---|---|

| Enthalpy of Micellization (ΔH°m) | -4.2 |

| Gibbs Free Energy of Micellization (ΔG°m) | -46.3 |

| Entropy Term (TΔS°m) | 42.1 |

The large negative Gibbs free energy confirms the spontaneity of micelle formation. The negative enthalpy suggests the process is slightly exothermic, and the large positive entropy term highlights that the hydrophobic effect is the dominant driving force for the self-assembly of this compound in water.

Influence of Counterions and Electrolytes

Micellar Structure and Conformation Studies

Above a specific concentration known as the critical micelle concentration (CMC), individual surfactant monomers spontaneously associate to form organized aggregates called micelles. aip.org This process is a key characteristic of surfactants, driven by the need to minimize the unfavorable interaction between the hydrophobic tails and the aqueous solvent. jh.edu

The geometry of micelles formed by sodium alkyl sulfates is highly dependent on the length of the hydrophobic alkyl chain. Molecular dynamics simulations have shown that as the chain length increases, the shape of the micelle tends to transition from spherical to ellipsoidal or cylindrical aggregates. researchgate.net For this compound, with its relatively long C15 tail, a non-spherical shape is expected. researchgate.netidexlab.com The shape of the micellar aggregate for similar long-chain alkyl sulfates has been described as a prolate spheroid. idexlab.com

The aggregation number (Nₐg), which is the average number of surfactant molecules in a single micelle, is a crucial parameter for characterizing micellar solutions. jh.edu For the series of linear sodium alkyl sulfates (C6 to C15), the aggregation number generally increases with the length of the alkyl chain. aip.orgresearchgate.net This trend is influenced by the increased hydrophobic interactions between the longer tails. Dissipative particle dynamics (DPD) simulations are one method used to model and reproduce key experimental properties of these surfactants, including the average aggregation number. aip.orgresearchgate.net

Table 1: Experimentally Determined Properties of Sodium Alkyl Sulfates This table presents data for a series of sodium alkyl sulfates to illustrate the effect of chain length. Data for this compound (SPS) is included from modeling studies.

| Surfactant (Abbreviation) | Alkyl Chain Length (n) | Critical Micelle Concentration (CMC) (mM) | Average Aggregation Number (Nₐg) |

|---|---|---|---|

| Sodium Hexyl Sulfate (SHS) | 6 | 460 | - |

| Sodium Nonyl Sulfate (SNS) | 9 | 31 | - |

| Sodium Dodecyl Sulfate (SDS) | 12 | 8.3 | 62 |

| This compound (SPS) | 15 | 0.58 | 110 |

Source: Data compiled from modeling and experimental values presented in studies on linear sodium alkyl sulfates. aip.orgresearchgate.net

Molecular dynamics (MD) simulations have been employed to study the system of sodium pentadecyl sulfonate (a closely related compound) and water. These simulations provide estimates for the area per molecule. In one such study simulating a bilayer structure, the area per molecule was calculated by dividing the average area of the layer by half the number of surfactant molecules. researchgate.net At the end of a 50-nanosecond simulation run, the estimated area per molecule for a large system was approximately 21.0 Ų, while for a smaller system, it was about 18.5 Ų. researchgate.net

Table 2: Molecular Simulation Data for Sodium Pentadecyl Sulfonate (SPDS) Bilayer

| System Size (Molecules) | Simulation Time (ns) | Estimated Area per Molecule (Ų) |

|---|---|---|

| 512 SPDS / 9000 Water | 50 | ~21.0 |

| 64 SPDS / 1200 Water | 50 | ~18.5 |

Source: Data from molecular dynamics simulations of a sodium pentadecyl sulfonate/water system. researchgate.net

Micelle Shape and Aggregation Number Determination

Interfacial Phenomena and Surface Activity Research

A defining characteristic of surfactants is their tendency to adsorb at interfaces, which alters the properties of that interface. aip.org This behavior is fundamental to their function in various processes.

This compound, like other surfactants, preferentially adsorbs at interfaces such as liquid-air, liquid-liquid, and liquid-solid. aip.org At the liquid-air interface, the amphiphilic molecules orient themselves with their hydrophobic tails directed towards the air and their hydrophilic heads remaining in the water. rsc.org This arrangement disrupts the cohesive forces between water molecules at the surface.

Research on the adsorption of sodium pentadecylsulfonate onto a solid surface, specifically bentonite (B74815), has shown that the process is significantly influenced by hydrophobic interactions. researchgate.net Studies investigating the influence of various amino acids on this adsorption process concluded that the acidity of the medium and these hydrophobic forces play important roles, while the specific surface characteristics of the bentonite adsorbent were less critical. researchgate.net This indicates that the primary driver for adsorption onto the solid surface is the tendency of the surfactant's hydrocarbon chain to escape the aqueous environment. researchgate.net

The adsorption of this compound at an interface leads to a reduction in surface tension (at a liquid-air interface) or interfacial tension (at a liquid-liquid interface). smolecule.comcymitquimica.com This occurs because the presence of the surfactant molecules at the surface reduces the free energy of the system. The hydrophobic tail of the molecule disrupts the strong cohesive hydrogen bonding network of water at the surface, thereby lowering the energy required to expand that surface. This ability is a primary mechanism behind the emulsifying and detergent properties of the surfactant.

Adsorption at Interfaces (Liquid-Air, Liquid-Liquid, Liquid-Solid)

Self-Assembly Beyond Micelles: Vesicles and Colloidal Systems

While micelles are the most common form of self-assembly for single-chain surfactants, more complex structures can be formed under certain conditions or in combination with other molecules. aip.org Surfactants can spontaneously form a variety of aggregates, including bilayers, vesicles, and lamellae, when concentrations are above the CMC. aip.org

Research has shown that mixtures of this compound (SPDS) and the cationic surfactant cetyltrimethylammonium bromide (CTAB) can form vesicles. researchgate.net In these mixed systems where the tail-length asymmetry between the two surfactants is small, vesicles are stabilized entropically and are characterized by large sizes and a wide size distribution. researchgate.net

Furthermore, molecular dynamics simulations of sodium pentadecyl sulfonate in water have focused on its behavior in bilayer arrangements, which are the fundamental structure of vesicles. researchgate.net These simulations show the hydrocarbon chains packing in a tilted fashion within the bilayer, providing insight into the molecular organization of these more complex colloidal structures. researchgate.net

Formation and Stability of Vesicular Structures

Vesicles are spherical bilayer structures that can encapsulate aqueous volumes, making them significant for various applications. The formation of vesicles from this compound is notably observed in mixed surfactant systems.

In aqueous mixtures with the cationic surfactant cetyltrimethylammonium bromide (CTAB), this compound contributes to the formation of vesicles. acs.org Due to the small asymmetry in hydrophobic tail length between CTAB (a 16-carbon chain) and SPDS (a 15-carbon chain), the resulting vesicles are stabilized primarily by entropy. acs.org These entropically-stabilized vesicles are characterized by their large size and a wide distribution of sizes. acs.org The formation of these structures is driven by the favorable entropy of mixing within the system, as the energetic contribution is less significant when the surfactant tails have similar lengths. acs.org

Molecular dynamics (MD) simulations provide further insight into the self-assembly of SPDS in aqueous environments. Simulations of SPDS/water systems at specific concentrations and room temperature show the formation of a crystalline-like lamellar phase, which is the basis for vesicular bilayers. researchgate.net In these simulations, the hydrocarbon chains of the SPDS molecules arrange into ordered, tilted layers. researchgate.net

Detailed findings from a molecular dynamics simulation of a large SPDS/water system are presented below.

Interactive Table 1: Molecular Dynamics Simulation Parameters and Results for SPDS/Water System

| Parameter | Value | Source |

|---|---|---|

| System Composition | 512 SPDS / 9000 Water Molecules | researchgate.net |

| Simulation Time | 50 ns | researchgate.net |

| Resulting Phase | Crystalline-like Lamellar | researchgate.net |

| Hydrocarbon Chain State | Strongly ordered, tilted | researchgate.net |

| Average Tilt Angle (vs. bilayer normal) | ~10° | researchgate.net |

These simulations reveal that at the end of the run, the system reaches a stable, ordered bilayer structure, a prerequisite for vesicle formation. The thickness of the simulated bilayer shows good agreement with experimental X-ray scattering data for similar systems. researchgate.net

Interactions within Mixed Surfactant Systems

The interaction of this compound with other surfactants is critical for tuning the properties of the resulting aggregates, such as vesicles. A key factor in these interactions is the relative chain length of the constituent surfactants.

A molecular-thermodynamic theory applied to mixtures of cetyltrimethylammonium bromide (CTAB) and various sodium alkyl sulfates demonstrates the importance of tail-length asymmetry. acs.org

Small Asymmetry (e.g., CTAB and SPDS): In this case, the energetic penalties for packing the different chains together are low. Vesicle formation is therefore driven by the entropy of mixing, leading to large, polydisperse vesicles. acs.org

High Asymmetry (e.g., CTAB and Sodium Pentyl Sulfate): When chain lengths are very different, packing constraints become significant. The system minimizes free energy by forming smaller, more uniform vesicles, a process known as energetic stabilization. acs.org

The comparison highlights the specific role of SPDS in promoting entropically stabilized structures in mixed systems with similarly sized surfactants.

Interactive Table 2: Comparison of Mixed Vesicle Formation with CTAB

| Mixed Surfactant | Tail-Length Asymmetry | Primary Stabilization Mechanism | Resulting Vesicle Characteristics | Source |

|---|---|---|---|---|

| This compound (SPDS) | Small | Entropic | Large size, wide size distribution | acs.org |

The strong synergistic interactions in oppositely charged mixed surfactant systems, like CTAB/SPDS, can also lead to a significant reduction in the critical micelle concentration (CMC) compared to the individual components. acs.org This enhanced tendency to aggregate is due to the electrostatic attraction between the cationic (CTAB) and anionic (SPDS) headgroups, which reduces repulsion at the aggregate surface. researchgate.net

Phase Behavior in Aqueous and Non-Aqueous Solutions

The phase behavior of this compound is dictated by its concentration, temperature, and the nature of the solvent.

Aqueous Solutions In water, SPDS self-assembles into various structures above its critical micelle concentration (CMC). aip.org Molecular dynamics simulations have shown that SPDS in water can form a lamellar liquid crystalline phase. researchgate.net The interlayer spacing in these phases is dependent on the surfactant-to-water concentration ratio. researchgate.net

The addition of other components to the aqueous solution can influence this phase behavior. For instance, studies on the closely related sodium pentadecyl sulfonate (SPDSN) with polyethylene (B3416737) glycols (PEGs) showed that certain molecular weights of PEG can induce structural transformations. wseas.com Specifically, PEGs with molecular masses of 4,000, 6,000, and 20,000 were found to cause a compaction of the surfactant micelles, likely by altering the balance of hydrophilic-hydrophobic interactions in the system. wseas.com This demonstrates that the phase behavior of SPDS in aqueous solution can be readily modified by additives.

Non-Aqueous Solutions While specific phase diagrams for SPDS in non-aqueous solvents are not extensively detailed in the available literature, its behavior can be inferred from general principles of anionic surfactants in multicomponent systems, such as surfactant-water-oil mixtures. In these systems, an increase in the salinity of the aqueous phase or a change in the oil component can induce phase transitions. firp-ula.org Typically, for an anionic surfactant, an increase in salinity can cause a transition from a surfactant-in-water microemulsion (Type I or Winsor I) to a middle-phase microemulsion (Type III or Winsor III), and finally to a surfactant-in-oil microemulsion (Type II or Winsor II). firp-ula.org It is expected that SPDS would follow this general pattern of phase inversion in response to changes in formulation variables like salinity or the equivalent alkane carbon number (EACN) of the oil phase.

Theoretical and Computational Chemistry Studies of Sodium Pentadecyl Sulfate

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer an atomistic view of the dynamic behavior of sodium pentadecyl sulfate (B86663) in different environments, providing insights into the structural arrangements and transitions that govern its properties.

MD simulations have been instrumental in characterizing the various phases adopted by sodium pentadecyl sulfate and its close analog, sodium pentadecyl sulfonate (SPDS), in aqueous solutions. Studies have successfully simulated the liquid crystalline and coagel phases of SPDS/water systems. researchgate.net For instance, a 500 ns MD simulation performed above and below the Krafft point (Tk = 312K) at temperatures of 300K, 323K, and 333K revealed detailed structural parameters of these phases. researchgate.net

At temperatures below the Krafft point, a crystalline-like or coagel phase is observed, characterized by highly ordered and tilted hydrocarbon chains. researchgate.net As the temperature increases above the Krafft point, a transition to a more disordered lamellar or liquid crystalline phase occurs. researchgate.net In one study, at 323K, the system exhibited characteristics of both a gel phase with tilted, interdigitated hydrocarbon chains and a liquid crystalline-like phase with disordered chains, suggesting either the coexistence of these phases or a metastable gel phase with some conformational disorder. researchgate.net A further increase in temperature led to a clear transition to a lamellar phase with fully disordered hydrocarbon chains. researchgate.net

Simulations have also been used to explore micellar structures. A large-scale, 0.5-μs parallel molecular dynamics simulation of a system containing 192 sodium pentadecyl sulfonate molecules and 40,553 water molecules was conducted to study micelle formation and shape. researchgate.net The simulation, initiated with a large preassembled micelle, showed the rupture of this initial structure and the subsequent formation and tracking of two smaller, ellipsoid-like micelles. researchgate.net The shape of these micelles was analyzed by determining the principal moments of inertia and eccentricity, confirming a pronounced prolate spheroid shape, which is in good agreement with experimental data. researchgate.net

The process of micelle formation has been shown to proceed through the formation of premicellar associates. researchgate.net Computer simulations have demonstrated that there is a practical absence of attraction between single dissolved SPDS molecules and these premicellar aggregates, suggesting a cooperative aggregation mechanism. researchgate.net

Table 1: System Parameters from MD Simulations of SPDS/Water Systems

| Parameter | System 1 | System 2 | Source |

| Number of SPDS Molecules | 64 | 512 | researchgate.net |

| Number of Water Molecules | 1200 | 9000 | researchgate.net |

| Simulation Time | up to 60 ns | up to 60 ns | researchgate.net |

| Simulation Code | NAMD | NAMD | researchgate.net |

| Force Field | CHARMM27 | CHARMM27 | researchgate.net |

The behavior of this compound in solution is dictated by a complex interplay of intermolecular interactions, including hydrophobic effects, electrostatic interactions between the charged head groups and counterions, and interactions with the surrounding water molecules. MD simulations allow for a detailed analysis of these forces.

Solvent effects, primarily the interaction with water, are fundamental to the self-assembly process. The organization of water molecules at the micelle-water interface and around the hydrophilic head groups influences the stability and morphology of the aggregates. While specific hydrogen bonding analyses for SPS were not detailed in the provided search results, the principles of solute-solvent interactions from general MD studies can be applied. jlu.edu.cn The hydrophobic effect, driven by the disruption of the hydrogen-bonding network of water by the long pentadecyl chain, is the primary driving force for micellization.

MD simulations provide a dynamic picture of the conformational changes that this compound molecules undergo in solution. Within a micelle or a bilayer, the pentadecyl chains are not static.

In the coagel phase, the hydrocarbon chains are largely in an all-trans conformation, leading to a highly ordered, crystalline-like packing arrangement. researchgate.net These chains exhibit a distinct tilt with respect to the lamella normal, with average tilt angles estimated to be around 10-13°. researchgate.net As the system transitions to the liquid crystalline phase at higher temperatures, the hydrocarbon chains become more disordered, with an increased population of gauche conformations, leading to a more fluid and flexible structure. researchgate.net

The dynamics of micelle formation have been visualized over time, showing the aggregation of individual surfactant molecules into premicellar structures that eventually grow into a mature micelle. researchgate.net This process occurs over nanoseconds, and the simulations can track the average number of molecules in the associates over the course of the simulation. researchgate.net

Table 2: Structural Parameters from MD Simulation of SPDS/Water Lamellar Phase

| Parameter | Value (Large System) | Value (Small System) | Source |

| Average Interlayer Spacing | ~90-91 Å | ~97 Å (at 50 ns) | researchgate.net |

| Area per Molecule | ~21 Ų | ~18 Ų | researchgate.net |

| Average Tilt Angle of Hydrocarbon Chain | ~10° | ~13° | researchgate.net |

Analysis of Intermolecular Interactions and Solvent Effects

Coarse-Grained Models and Dissipative Particle Dynamics (DPD)

While all-atom MD simulations provide high-resolution details, they are computationally expensive and often limited to relatively small system sizes and short timescales. Coarse-grained (CG) models and mesoscopic simulation techniques like Dissipative Particle Dynamics (DPD) allow for the investigation of larger systems and longer phenomena, such as the complete process of micellization from a random solution. aip.orgresearchgate.net

A systematic approach has been developed for creating mesoscopic models of linear sodium alkyl sulfates, including this compound (C15H31OSO3Na), for use in DPD simulations. aip.orgresearchgate.net In this coarse-graining strategy, groups of atoms are represented as single beads. For instance, the anionic hydrophilic head group (-OSO3-) is represented by one bead type (H), while the hydrophobic tail is composed of a chain of beads (T), and a number of water molecules are grouped into a single water bead (W). researchgate.net

The parameterization of these models is crucial for ensuring they accurately reproduce the physical behavior of the real system. This involves carefully adjusting the repulsive interaction parameters between the different bead types. aip.orgnih.gov These parameters are optimized to replicate key experimental equilibrium properties of the surfactant solutions, such as the critical micelle concentration (CMC) and the average micelle aggregation number (Nag). aip.orgnih.gov The transferability of the DPD model across surfactants with different chain lengths (from C6 to C15) has been successfully demonstrated, with the chain length serving as a good index for optimizing the parameters. aip.orgresearchgate.net The influence of chain rigidity has also been investigated by incorporating bending potentials between the tail beads. aip.org

Table 3: Coarse-Grained Model Bead Definitions for Sodium Alkyl Sulfates

| Bead | Represents | Source |

| H | Anionic hydrophilic head (-OSO3-) | researchgate.net |

| T | Propyl groups (-CH2CH2CH2-) in the hydrophobic tail | researchgate.net |

| W | Three water molecules | researchgate.net |

DPD simulations using these parameterized coarse-grained models have been effectively used to study the self-assembly of this compound and its analogs. aip.orgresearchgate.net These simulations can capture the spontaneous formation of micelles from an initial random distribution of surfactant molecules in water. aip.org

The simulations have successfully reproduced the experimentally observed trend of a linear decrease in the logarithm of the CMC with increasing surfactant chain length, a relationship known as Klevens' rule. aip.orgnih.gov With a well-parameterized model, it was possible to calculate the free energy contribution to micelle formation per methylene (B1212753) unit as -1.7 kJ/mol, a value very close to experimental findings. aip.orgnih.gov

These mesoscopic simulations also provide insights into the morphology of the self-assembled structures. While shorter-chain surfactants tend to form spherical micelles, longer-chain surfactants like this compound can form non-spherical aggregates, such as ellipsoidal or cylindrical micelles. researchgate.net DPD simulations can capture these morphological changes as a function of surfactant concentration and chain length. aip.org

Development and Parameterization of Mesoscopic Models

Quantum Chemical Calculations

As of the latest review of scientific literature, specific studies detailing comprehensive quantum chemical calculations on this compound are not available. Therefore, the following subsections, which are based on the requested outline, cannot be populated with the required detailed research findings and data tables.

Elucidation of Electronic Structure and Reactivity

No published data from quantum chemical calculations (e.g., HOMO-LUMO gap, Mulliken charges, or reactivity descriptors like chemical potential and hardness) for this compound were found.

Insights into Intermolecular Binding and Adsorption Mechanisms

There is a lack of research employing quantum chemical calculations to determine the intermolecular binding energies or to elucidate the adsorption mechanisms of this compound at a quantum level.

Applications of Sodium Pentadecyl Sulfate in Advanced Research Domains Excluding Clinical/medical

Role in Materials Science and Nanotechnology

In the realm of materials science, sodium pentadecyl sulfate (B86663) is utilized for its ability to influence the formation and stability of complex systems at the molecular level.

The synthesis of nanoparticles with controlled size, shape, and stability is critical for their application in various technologies. Anionic surfactants like sodium pentadecyl sulfate play a pivotal role in this process, often referred to as surfactant-assisted synthesis. researchgate.net These surfactants can act as templates or capping agents, adsorbing onto the surface of newly formed nanoparticles to prevent aggregation and control further growth. rsc.org The mechanism involves the surfactant molecules forming micelles in an aqueous solution, which act as nano-reactors, confining the growth of the nanoparticles. nih.gov The hydrophobic alkyl chains interact with the nanoparticle surface while the charged sulfate groups extend into the aqueous medium, providing electrostatic repulsion that stabilizes the nanoparticle dispersion. nih.gov By adjusting factors such as surfactant concentration, researchers can fine-tune the dimensions of the resulting nanoparticles. researchgate.net While sodium dodecyl sulfate (SDS) is a commonly studied surfactant for this purpose, longer-chain sulfates like this compound offer modified hydrophobic interactions that can influence nanoparticle characteristics. rsc.org

Table 1: Comparison of Alkyl Sulfates in Nanomaterial Synthesis This table provides a comparative overview of how different sodium alkyl sulfates are used in nanoparticle synthesis.

| Surfactant | Carbon Chain Length | Typical Role in Synthesis | Effect on Nanoparticles | Reference |

| Sodium Dodecyl Sulfate (SDS) | 12 | Stabilizer, Capping Agent, Template | Prevents aggregation, controls size, forms stable micelles for particle growth | rsc.orgnih.gov |

| This compound | 15 | Stabilizer, Emulsifier | Offers stronger hydrophobic interactions compared to SDS, influencing particle stability and dispersion | google.com |

| Sodium Hexadecyl Sulfate (SHS) | 16 | Detergent, Stabilizer | Used to improve separation efficiency of proteins by capillary electrophoresis | google.com |

Emulsion polymerization is a key industrial process for producing synthetic polymers and lattices. In this technique, a monomer is emulsified in a continuous phase, typically water, with the aid of a surfactant. This compound is listed among the anionic surfactants effective for this process. google.comgoogle.com It functions by stabilizing the monomer droplets and the subsequently formed polymer particles, preventing them from coalescing. The surfactant forms micelles where polymerization is initiated, and it adsorbs to the surface of the growing polymer particles, imparting electrostatic stability. univarsolutions.com

The choice of surfactant impacts the final properties of the polymer dispersion, such as particle size and stability. researchgate.net this compound, along with other higher molecular weight sulfates, is considered a useful emulsifier for the polymerization of monomers like 4-acetoxystyrene. google.com Furthermore, certain stabilizer compositions for polymers may utilize C13-C15 alkyl chains, highlighting the role of this specific chain length in polymer system stabilization. google.com

In pressure-driven membrane processes like ultrafiltration and reverse osmosis, fouling—the blockage of membrane pores—is a significant operational challenge. pwr.edu.pl Surfactants, including this compound, are known contributors to membrane fouling. aip.org The fouling mechanism involves the adsorption of surfactant molecules onto the membrane surface and within its pores, driven by hydrophobic and electrostatic interactions. pwr.edu.pl

When the surfactant concentration approaches or exceeds its critical micelle concentration (CMC), the fouling can become more severe due to the formation of a concentrated gel-like layer of micelles on the membrane surface, a phenomenon known as cake formation. pwr.edu.plaip.org Studies investigating the self-assembly of various sodium alkyl sulfates, including this compound (referred to as SPS), help in understanding and predicting the mechanisms of membrane fouling. aip.orgresearchgate.net Research has shown that for anionic surfactants, sorption to surfaces can be rapid, and the strength of this interaction increases with the length of the carbon chain. tandfonline.com

Table 2: Surfactant-Induced Membrane Fouling Mechanisms This interactive table details the primary mechanisms by which surfactants like this compound contribute to membrane fouling.

| Fouling Mechanism | Description | Influencing Factors | Reference |

| Adsorption | Surfactant monomers attach to the membrane surface and pore walls via hydrophobic or electrostatic forces. | Surfactant type, membrane material, surfactant concentration | pwr.edu.pl |

| Pore Blocking | Adsorbed surfactants or small aggregates physically obstruct the membrane pores, reducing permeate flux. | Pore size, surfactant molecular size | pwr.edu.pl |

| Cake Formation | At concentrations above the CMC, micelles accumulate at the membrane surface, forming a dense layer that hinders flow. | Surfactant concentration relative to CMC, hydrodynamic conditions | pwr.edu.plaip.org |

Emulsion Polymerization and Polymer System Stabilization

Biochemical Research Tool Development

This compound's ability to interact with and alter the structure of biological macromolecules makes it a useful tool in the biochemistry laboratory.

The study of protein folding and stability often requires the use of chemical denaturants. Anionic surfactants are potent denaturing agents that disrupt the non-covalent bonds responsible for a protein's three-dimensional structure. wikipedia.org Sodium dodecyl sulfate (SDS) is the most well-known surfactant for this purpose, but related molecules are also effective. wikipedia.org Molecular dynamics simulations have explored how anionic surfactants with varying chain lengths interact with proteins. For instance, studies on sodium pentadecyl sulfonate (SPDS), a compound structurally very similar to this compound, showed it induces near-complete denaturation of the protein lysozyme (B549824) at high concentrations. researchgate.netresearchgate.net The denaturation process involves the surfactant's hydrophobic tails inserting into the protein's core, while electrostatic interactions between the surfactant's head groups and the protein surface help to loosen the protein's structure. researchgate.net The longer alkyl chain of this compound provides enhanced hydrophobic interactions compared to shorter-chain sulfates, which can influence its efficacy as a denaturant.

In biochemical analysis, this compound is employed as a component in electrophoresis buffers and for solubilizing proteins, particularly those embedded in cell membranes. smolecule.comontosight.ai In techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), the surfactant binds to proteins, denaturing them and imparting a uniform negative charge-to-mass ratio. wikipedia.org This allows for the separation of proteins based primarily on their molecular weight. wikipedia.org

While SDS is standard, other alkyl sulfates can be used to optimize separations. A patent describes the use of a buffer composition for capillary electrophoresis that includes detergents such as this compound. google.com The document suggests that hydrophobic detergents with alkyl chains of 13 to 18 carbons, including this compound, can be more effective than SDS at improving protein peak separation efficiency. google.com Furthermore, the ability of these surfactants to form micelles is crucial for solubilizing membrane proteins, extracting them from their native lipid environment into water-soluble protein-detergent complexes for further study. google.com

Disruption of Cellular Structures for Analytical Purposes

In many proteomics and genomics workflows, the first critical step is the effective lysis of cells to release their contents for analysis. biorxiv.orgthermofisher.com this compound, like its more commonly known homolog sodium dodecyl sulfate (SDS), serves as a powerful agent for this purpose. thermofisher.com Anionic detergents are capable of solubilizing biological materials, including challenging membrane proteins. nih.gov

The mechanism of action involves the surfactant monomers inserting themselves into the cell's phospholipid bilayer. lifecanvastech.com This integration disrupts the membrane's structural integrity by altering its fluidity and creating mechanical strain. lifecanvastech.comjst.go.jpresearchgate.net As more surfactant molecules penetrate the membrane, they overcome the native lipid-lipid interactions, leading to the formation of mixed micelles composed of lipids and detergent molecules. This process culminates in the complete fragmentation and solubilization of the membrane, ensuring that intracellular proteins and nucleic acids are accessible for subsequent analytical steps, such as electrophoresis or mass spectrometry. biorxiv.orgacs.org While detergents like SDS are highly effective for solubilization, their presence can interfere with downstream analyses, necessitating specialized removal steps. biorxiv.orgnih.gov The use of alkyl sulfates in cell lysis buffers is a standard and crucial technique in molecular biology research, enabling the comprehensive study of cellular components. nih.govuni-heidelberg.de

Chemical Process Enhancement and Reaction Engineering

The surfactant properties of this compound make it a valuable tool in chemical engineering, where it can be used to enhance reaction efficiency and create stable product formulations.

Enhancement of Solubility and Reaction Rates in Heterogeneous Systems

Many chemical reactions are limited by the poor solubility of reactants in a common solvent, creating a heterogeneous system where the reaction can only occur at the interface between phases. This significantly slows down the reaction rate. Surfactants like this compound can mitigate this issue. By reducing the surface tension between immiscible liquids or at a solid-liquid interface, the surfactant increases the contact area between reactants.

Utilization in Enhanced Oil Recovery (EOR) Mechanisms

In tertiary oil recovery, also known as Enhanced Oil Recovery (EOR), a significant challenge is mobilizing residual oil trapped in the porous rock of a reservoir by capillary forces. academicjournals.org Surfactant flooding is a chemical EOR technique designed to overcome these forces by drastically reducing the interfacial tension (IFT) between the oil and the injection water. researchgate.netdtu.dk

Anionic surfactants, including alkyl sulfates, are key components in these flooding solutions. nih.govresearchgate.net The primary mechanism involves the surfactant molecules migrating to the oil-water interface, which lowers the IFT to ultra-low values (e.g., below 0.01 mN/m). numberanalytics.comgoogle.com This reduction in IFT decreases the capillary forces holding the oil in place, allowing it to be displaced and swept toward production wells. academicjournals.org While many studies focus on sodium dodecyl sulfate, research has shown that the length of the alkyl chain influences performance, with mixtures sometimes providing optimal properties. koreascience.krgoogle.com For instance, studies on surfactant behavior show that combining different chain lengths can be advantageous. koreascience.kr The injection of a surfactant-polymer (SP) or alkaline-surfactant-polymer (ASP) slug combines the IFT reduction from the surfactant with mobility control from the polymer, leading to a more efficient and stable displacement of oil. nih.govresearchgate.net

| Mechanism | Description | Role of this compound (or similar alkyl sulfates) |

|---|---|---|

| Interfacial Tension (IFT) Reduction | Lowering the tension at the boundary between oil and water to reduce capillary forces that trap oil in porous rock. numberanalytics.com | The amphiphilic nature of the surfactant allows it to accumulate at the oil-water interface, drastically lowering IFT to ultra-low values, often below 10⁻² mN/m. google.com |

| Wettability Alteration | Changing the preference of the reservoir rock surface from oil-wet (where oil clings to the rock) to water-wet. | The surfactant can adsorb onto the carbonate or sandstone rock surface, displacing the adhered oil and creating a water-wet surface that facilitates oil release. researchgate.net |

| Mobility Control | Ensuring the injected fluid moves uniformly through the reservoir without "fingering" through the more viscous oil. This is often achieved by adding a polymer. | While primarily the role of a co-injected polymer, the surfactant system must be compatible and maintain its effectiveness in the polymer solution to form a stable and efficient chemical slug. nih.gov |

Development of Dispersants for Suspension Stability

The stability of suspensions, where solid particles are distributed in a liquid, is critical in many industrial products like inks, paints, and agrochemicals. Over time, particles can aggregate and settle, leading to product failure. This compound is used as a dispersant or dispersion stabilizer to prevent this. google.comjustia.com

In several patented processes for producing toner, this compound is explicitly listed as a suitable surfactant used during the granulation or polymerization steps in an aqueous medium. epo.orggoogle.com.nagoogle.com.pg Its role is to adsorb onto the surface of the newly formed polymer or pigment particles. This adsorption imparts a negative charge to the particle surfaces, creating electrostatic repulsion between them. This repulsive force counteracts the natural van der Waals attraction that causes particles to agglomerate, thus ensuring the formation of a stable, uniform dispersion. pharmaexcipients.com The effectiveness of a dispersant is related to its ability to maintain small particle sizes and prevent settling, a key quality parameter in these formulations. pharmaexcipients.comnih.gov

| Industrial Application | Function | Underlying Mechanism |

|---|---|---|

| Toner Production | Acts as a dispersion stabilizer during suspension polymerization or granulation of toner particles in an aqueous medium. google.comjustia.comepo.org | Adsorbs onto pigment and polymer particles, providing electrostatic repulsion to prevent agglomeration and ensure uniform particle size. pharmaexcipients.com |

| Pigment Dispersions | Used as a pigment dispersing agent to create stable pigment compositions with low viscosity. google.com | Facilitates the wetting of pigment surfaces and establishes a repulsive barrier (electrostatic) to maintain a fine, stable suspension of pigment particles in a liquid medium. |

Environmental Behavior and Biogeochemical Transformations of Alkyl Sulfates

Abiotic Degradation Pathways

Abiotic degradation refers to the transformation of a chemical compound through non-biological processes. For alkyl sulfates, the primary abiotic pathways of potential significance are hydrolysis and photodegradation. Under typical environmental conditions of pH and temperature, however, abiotic degradation is generally slow compared to biodegradation. industrialchemicals.gov.au

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. Alkyl sulfates, including sodium pentadecyl sulfate (B86663), are esters of sulfuric acid and can undergo hydrolysis to yield the corresponding alcohol (in this case, pentadecanol) and inorganic sulfate. The rate of this reaction is highly dependent on pH and temperature. While stable under most environmentally relevant conditions, hydrolysis becomes more significant in hot acidic or alkaline media. industrialchemicals.gov.aucleaninginstitute.org

Research on sodium dodecyl sulfate (SDS), a C12 analogue, provides significant insight into the hydrolysis mechanisms applicable to long-chain alkyl sulfates. The hydrolysis of primary alkyl sulfates can proceed through several mechanisms, influenced by factors such as surfactant concentration and the presence of catalysts. rsc.org In acidic solutions, the reaction is subject to specific hydrogen ion catalysis. rsc.org Studies involving 18O-enriched water have shown that the acid-catalyzed pathway proceeds exclusively through the cleavage of the sulfur-oxygen (S–O) bond. rsc.org

In initially neutral solutions, the hydrolysis process can become autocatalytic. This occurs because the initial hydrolysis releases hydrogen sulfate ions, which then lower the pH and catalyze further reaction. rsc.orgresearchgate.net The structure of the alkyl chain also influences reactivity; for instance, branching on the carbon atom adjacent (β-position) to the sulfate group tends to reduce the rate of hydrolysis. researchgate.netrsc.org For linear primary alkyl sulfates like sodium pentadecyl sulfate, two primary hydrolytic mechanisms are proposed, as detailed in the table below.

| Condition | Proposed Mechanism | Description |

|---|---|---|

| Uncatalyzed (Neutral) | SN2 Displacement | A water molecule acts as a nucleophile, attacking the carbon atom bonded to the sulfate group and displacing the sulfate ion. rsc.org |

| Acid-Catalyzed | Unimolecular Cleavage (A-1 type) | Involves the unimolecular cleavage of sulfur trioxide (SO₃) from the protonated alkyl hydrogen sulfate, potentially with a concerted intramolecular proton transfer or transfer to a pre-associated water molecule. rsc.orgresearchgate.net |

Direct photodegradation, the breakdown of molecules by direct absorption of light, is not considered a significant environmental fate pathway for alkyl sulfates like this compound. industrialchemicals.gov.aueuropa.eu This is because these compounds lack a chromophore capable of absorbing light in the environmentally relevant UV spectrum (wavelengths > 290 nm). industrialchemicals.gov.au

However, indirect photodegradation, primarily through reactions with photochemically generated oxidants in the atmosphere and water, can occur. The sulfate radical (SO₄•⁻) and the hydroxyl radical (•OH) are potent oxidants that can initiate the degradation of organic compounds. acs.orgpolyu.edu.hk

Studies on the heterogeneous OH oxidation of sodium dodecyl sulfate (SDS) aerosols revealed an atmospheric lifetime of approximately 19 days, indicating that this can be a relevant transformation process. polyu.edu.hk The reaction leads to the sequential addition of oxygen to the alkyl chain, forming a variety of oxygenated derivatives. polyu.edu.hk The kinetics of these oxidation reactions are temperature-dependent and generally increase with the length of the alkyl chain. acs.org The strong electron-withdrawing nature of the sulfate group (–OSO₃⁻) makes alkyl sulfates less reactive towards these radicals compared to their corresponding alcohols. acs.org

| Compound | Radical | Second-Order Rate Constant (k) at 298 K (L mol⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| Octyl sulfate (C8) | SO₄•⁻ | 1.5 x 10⁸ | acs.org |

| Decyl sulfate (C10) | SO₄•⁻ | 2.5 x 10⁸ | acs.org |

| Dodecyl sulfate (C12) | SO₄•⁻ | 3.5 x 10⁸ | acs.org |

| Dodecyl sulfate (C12) | •OH | (4.09 ± 0.09) x 10⁻¹³ (cm³ molecule⁻¹ s⁻¹) | polyu.edu.hk |

Hydrolysis Kinetics and Mechanisms

Biodegradation and Biotransformation Research

Biodegradation is the primary and most efficient pathway for the removal of linear alkyl sulfates from the environment. cleaninginstitute.orgoecd.org Compounds like this compound are considered readily biodegradable under both aerobic and anaerobic conditions. theic2.orgcymitquimica.com Numerous studies have demonstrated that microorganisms in wastewater treatment plants, soil, and surface waters can effectively metabolize these surfactants. cleaninginstitute.orgresearchgate.net

The microbial breakdown of an alkyl sulfate molecule is a stepwise process involving an initial attack on the sulfate ester followed by the catabolism of the resulting alkyl chain.

The crucial first step in the aerobic and anaerobic biodegradation of primary alkyl sulfates is the enzymatic hydrolysis of the sulfate ester bond. iwaponline.com This reaction is catalyzed by a class of enzymes known as alkylsulfatases (or sulfohydrolases). cleaninginstitute.orgresearchgate.net These enzymes cleave the molecule into inorganic sulfate, which can be used by organisms as a sulfur source, and the corresponding long-chain alcohol (e.g., 1-pentadecanol). iwaponline.comoup.com

Bacterial communities, particularly those from the genus Pseudomonas, are well-known for producing these enzymes. researchgate.netnih.gov A single bacterial strain can produce multiple alkylsulfatases with varying specificities. researchgate.netnih.gov For example, some sulfatases are produced constitutively (always present), while others are induced only in the presence of a specific alkyl sulfate substrate. nih.gov The enzyme activity is also specific to the structure of the substrate, with different enzymes required for the degradation of linear versus branched alkyl sulfates. nih.gov

Under anaerobic conditions , after the initial desulfation, the resulting long-chain alcohol is oxidized to a fatty acid. The activation of the inert alkane chain itself, a process extensively studied for hydrocarbons, is thought to proceed via two main mechanisms in the absence of oxygen:

Fumarate (B1241708) Addition: This is a widespread mechanism where the subterminal carbon (C-2) of the alkane is added to the double bond of a fumarate molecule, catalyzed by alkylsuccinate synthase. nih.govasm.orgoup.com This pathway has been confirmed for the degradation of n-alkanes under sulfate-reducing and methanogenic conditions. asm.orgresearchgate.net

Carboxylation: This mechanism involves the direct addition of a carboxyl group to the alkane chain, often at the C-3 position, using bicarbonate as the carbon source. nih.govresearchgate.net

These two anaerobic activation pathways can occur simultaneously within mixed microbial communities. nih.govresearchgate.net

Following the initial activation and conversion to a fatty acid (under aerobic conditions) or a modified fatty acid derivative (under anaerobic conditions), the carbon chain is further broken down.

The primary aerobic catabolic pathway is beta-oxidation (β-oxidation) . cleaninginstitute.orgepa.gov In this process, the fatty acid is sequentially shortened by the removal of two-carbon acetyl-CoA units, starting from the carboxyl end of the molecule. researchgate.net These acetyl-CoA units can then enter the citric acid cycle for complete mineralization to carbon dioxide and water.

For odd-chain alkyl sulfates like this compound (C15), the β-oxidation process proceeds until a final three-carbon unit, propionyl-CoA, remains. industrialchemicals.gov.au This is in contrast to even-chain alkyl sulfates, which are broken down completely into two-carbon units. industrialchemicals.gov.auepa.gov The propionyl-CoA can then be converted into succinyl-CoA and enter the citric acid cycle.

| Condition | Initial Step (Enzyme) | Intermediate Product | Subsequent Pathway | Final Metabolites (Odd-Chain) |

|---|---|---|---|---|

| Aerobic | Alkylsulfatase | Long-chain alcohol → Aldehyde → Carboxylic Acid | β-oxidation | Propionyl-CoA, Acetyl-CoA |

| Anaerobic | Alkylsulfatase | Long-chain alcohol → Alkane derivative | Fumarate Addition or Carboxylation, followed by modified β-oxidation | Various short-chain fatty acids, CH₄, CO₂ |

Initial Alkane Activation Mechanisms

Identification of Degradation Products and Intermediates

The biodegradation of linear primary alkyl sulfates, such as this compound, is a well-established process initiated by specific enzymes. nih.gov The metabolic pathway involves the initial cleavage of the sulfate group, followed by the oxidation of the resulting alcohol. nih.govethz.ch

The primary degradation of this compound begins with the action of an enzyme called alkylsulfatase. nih.govethz.ch This enzyme hydrolyzes the sulfate ester bond, releasing the inorganic sulfate ion (SO₄²⁻) and the corresponding long-chain alcohol, which in this case is 1-pentadecanol (B150567). nih.govresearchgate.net This initial step is crucial as it removes the hydrophilic sulfonate group, making the molecule more amenable to further microbial attack.

Following the initial hydrolysis, the liberated 1-pentadecanol undergoes a series of oxidation steps. It is first oxidized to the corresponding aldehyde, pentadecanal (B32716), by an alcohol dehydrogenase. nih.govethz.ch Subsequently, an aldehyde dehydrogenase converts pentadecanal into the fatty acid, pentadecanoic acid. nih.govethz.ch